molecular formula C17H18F3N3O4S B2461540 2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097895-11-7

2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2461540
CAS No.: 2097895-11-7
M. Wt: 417.4
InChI Key: VBWWKHHKOSDDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine” is a chemical compound that is likely used in scientific research . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in this compound can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and its derivatives . The structure also includes a trifluoromethoxy group attached to a benzenesulfonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring and its derivatives . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offered better in vitro potency and ER profile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by its pyrrolidine ring and its derivatives . The trifluoromethoxy group attached to a benzenesulfonyl group may also contribute to its properties .

Mechanism of Action

The mechanism of action of this compound is likely related to its pyrrolidine ring and its derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .

Properties

IUPAC Name

2,4-dimethyl-6-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4S/c1-11-9-16(22-12(2)21-11)26-14-7-8-23(10-14)28(24,25)15-5-3-13(4-6-15)27-17(18,19)20/h3-6,9,14H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWWKHHKOSDDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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